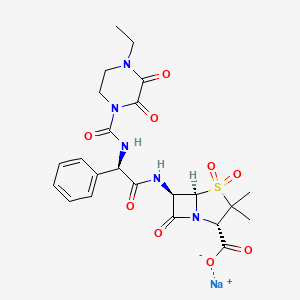

Piperacillin sulfone sodium salt

Description

Evolution and Clinical Significance of Antimicrobial Resistance

Antimicrobial resistance (AMR) represents a significant and escalating threat to global public health. numberanalytics.commdpi.com The overuse and misuse of antibiotics in both clinical and agricultural settings have placed immense selective pressure on bacterial populations, accelerating the evolution and spread of resistance mechanisms. nih.govnih.gov This natural process of Darwinian selection has been amplified by human activities, leading to the emergence of multidrug-resistant (MDR) bacteria, often referred to as "superbugs," which are difficult, and sometimes impossible, to treat with existing antibiotics. nih.govamnh.org The consequences of AMR are severe, including increased morbidity and mortality, longer hospital stays, and higher healthcare costs. numberanalytics.com The World Health Organization (WHO) has identified antibiotic resistance as one of the most significant threats to global health, food security, and development. numberanalytics.com

The evolution of antibiotic resistance is a complex process involving a wide range of biochemical and physiological mechanisms. nih.gov Bacteria can acquire resistance through genetic mutations or by obtaining resistance genes from other bacteria through horizontal gene transfer. nih.gov This genetic flexibility allows resistance to spread rapidly among different bacterial species. The vast and diverse "resistome," the collection of all antibiotic resistance genes in nature, serves as a reservoir for the development of new resistance mechanisms. nih.gov The constant exposure of bacteria to antibiotics in various environments has systematically "fed" this resistome, contributing to its expansion and diversification. supdigital.org

Overview of Beta-Lactam Antibiotics and Their Mechanisms of Action

Beta-lactam antibiotics are the most widely used class of antibacterial agents, a distinction they have held since the discovery of penicillin in the 1920s. nih.gov This broad class of drugs includes penicillins, cephalosporins, carbapenems, and monobactams, all of which share a characteristic four-membered beta-lactam ring in their chemical structure. urology-textbook.comwikipedia.org Their primary mechanism of action is the inhibition of bacterial cell wall synthesis. purdue.edu

Beta-lactams are bactericidal, meaning they actively kill bacteria. nih.gov They achieve this by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs). urology-textbook.commsdmanuals.com PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis, the crucial component that provides structural integrity to the bacterial cell wall, particularly in Gram-positive bacteria. wikipedia.org By binding to the active site of PBPs, beta-lactam antibiotics prevent the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. purdue.edu This disruption of cell wall integrity ultimately results in cell lysis and bacterial death. purdue.edumicrobiologyresearch.org The structural similarity between beta-lactam antibiotics and D-alanyl-D-alanine, the natural substrate for PBPs, facilitates this binding and irreversible inhibition. wikipedia.orgpurdue.edu

Elucidation of Bacterial Beta-Lactamase Diversity and Function

The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. numberanalytics.comnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. numberanalytics.commicrobiologyresearch.org The diversity of beta-lactamases is vast, with over 2,000 unique enzymes identified. nih.gov This diversity presents a significant challenge to the continued efficacy of beta-lactam antibiotics. oup.com Beta-lactamase genes can be located on chromosomes or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. msdmanuals.com

Classification of Beta-Lactamases (Ambler, Bush-Jacoby)

Two primary classification systems are used to categorize the extensive variety of beta-lactamases: the Ambler molecular classification and the Bush-Jacoby functional classification. researchgate.netnih.gov

The Ambler classification is based on the amino acid sequence homology of the enzymes and divides them into four molecular classes: A, B, C, and D. msdmanuals.comresearchgate.net

Classes A, C, and D are serine-beta-lactamases, which utilize a serine residue in their active site for catalysis. msdmanuals.comresearchgate.net

Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their activity. msdmanuals.comresearchgate.net

The Bush-Jacoby classification is a functional system that groups beta-lactamases based on their substrate and inhibitor profiles. researchgate.netnih.gov This system is often more clinically relevant as it helps predict how a bacterium might respond to different antibiotic therapies. oup.comnih.gov It categorizes beta-lactamases into several groups, which generally correlate with the Ambler classes. nih.govresearchgate.net

| Classification System | Basis of Classification | Key Classes/Groups |

| Ambler | Amino Acid Sequence Homology | Class A, B, C, D msdmanuals.comresearchgate.net |

| Bush-Jacoby | Substrate and Inhibitor Profiles | Group 1, 2, 3 researchgate.netnih.gov |

Enzymatic Hydrolysis Mechanisms of Beta-Lactamases

The enzymatic hydrolysis of the beta-lactam ring is the key to the inactivating function of beta-lactamases. nih.gov The mechanism differs between the serine-beta-lactamases and the metallo-beta-lactamases.

Serine-beta-lactamases (Classes A, C, and D) employ a two-step catalytic process:

Acylation: The active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring to form a covalent acyl-enzyme intermediate. nih.govnih.gov

Deacylation: A water molecule, activated by a general base residue, then hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme. microbiologyresearch.orgnih.gov

Metallo-beta-lactamases (Class B) utilize one or two zinc ions in their active site to activate a water molecule. nih.gov This activated water molecule then directly attacks the beta-lactam ring, hydrolyzing it without the formation of a covalent enzyme intermediate. nih.gov

The Critical Role of Beta-Lactamase Inhibitors in Combating Resistance

The development of beta-lactamase inhibitors has been a crucial strategy to overcome beta-lactamase-mediated resistance. numberanalytics.comnih.gov These compounds are co-administered with beta-lactam antibiotics to protect them from enzymatic degradation. mdpi.com By inhibiting the activity of beta-lactamases, these inhibitors restore the efficacy of the partner antibiotic. numberanalytics.com

Beta-lactamase inhibitors work through several mechanisms, but a common strategy involves acting as "suicide inhibitors." nih.gov They bind to the active site of the beta-lactamase, often with high affinity, and form a stable, inactive complex. nih.govtaylorandfrancis.com This effectively removes the beta-lactamase from being able to hydrolyze the partner antibiotic. youtube.com The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor has proven to be a highly successful approach in clinical practice, extending the lifespan and utility of many important antibiotics. nih.gov

Contextualizing Piperacillin (B28561) Sulfone Sodium Salt (e.g., as a class of penicillanic acid sulfone inhibitors like Tazobactam) within Beta-Lactamase Inhibitor Research

Piperacillin sulfone sodium salt is a compound that falls within the broader research and development of beta-lactamase inhibitors. It is structurally related to the class of penicillanic acid sulfone inhibitors, which includes the well-established inhibitor, tazobactam (B1681243). nih.govresearchgate.net Tazobactam itself is a derivative of the penicillin nucleus and functions as a penicillanic acid sulfone. chemicalbook.com

Research into penicillanic acid sulfone inhibitors has revealed their mechanism of action against various beta-lactamases. For instance, studies on tazobactam have shown that it can irreversibly bind to the active site of certain beta-lactamases, thereby preventing the degradation of the co-administered beta-lactam antibiotic. mdpi.com The exploration of novel C-2 and C-3 substituted penicillin and cephalosporin (B10832234) sulfones has been a focus of research to find inhibitors with improved activity against a wider range of beta-lactamases, particularly those that are poorly inhibited by existing inhibitors like tazobactam. nih.govresearchgate.net Piperacillin sulfone is identified as an impurity of piperacillin, a broad-spectrum semi-synthetic antibiotic. coompo.com The study of such related compounds is essential for understanding the structure-activity relationships of beta-lactamase inhibitors and for the rational design of new and more potent agents to combat the ever-evolving threat of antibiotic resistance. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H26N5NaO9S |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H27N5O9S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)38(36,37)20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 |

InChI Key |

RWXLXJPYJNZORX-IDYPWDAWSA-M |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Piperacillin Sulfone Sodium Salt

Foundational Synthetic Routes to Penicillanic Acid Sulfones

The cornerstone of piperacillin (B28561) sulfone synthesis is the creation of the penicillanic acid sulfone nucleus. A primary and historically significant route begins with 6-aminopenicillanic acid (6-APA), a readily available fermentation product. The synthesis of the sulfone core generally involves the oxidation of the sulfide (B99878) in the thiazolidine (B150603) ring of a penicillin derivative.

A key intermediate in this process is 6-aminopenicillanic acid 1,1-dioxide, also known as 6-APA-sulfone. One patented method for its preparation involves a "one-pot process" starting from a penicillin-1,1-dioxide with a protected 3-carboxylic acid group. This protected penicillin sulfone undergoes deacylation to yield the desired 6-APA-sulfone. For instance, benzylpenicillin can be oxidized to benzylpenicillin-1,1-dioxide. The carboxylic acid group is then protected, often as a silyl (B83357) ester, before the side chain is cleaved to afford the 6-APA-sulfone. google.com

The oxidation of the sulfide to a sulfone is a crucial step that can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) and meta-chloroperbenzoic acid (m-CPBA). google.com The choice of oxidant and reaction conditions is critical to achieve a good yield without cleaving the labile β-lactam ring.

An alternative approach involves the synthesis of sulfonylamido-penicillanic acid sulfones. This method starts with 6-aminopenicillanic esters which are reacted with monoester or monoamide derivatives of sulfoacetic dichloride, followed by oxidation to form the sulfone. nih.gov This strategy allows for the introduction of a variety of side chains at the 6-amino position.

Modern Synthetic Strategies for Piperacillin Sulfone Sodium Salt and Related Structures

Modern synthetic efforts focus on the efficient and stereocontrolled attachment of the complex piperacillin side chain to the penicillanic acid sulfone core. The final step typically involves the formation of the sodium salt to enhance water solubility and suitability for intravenous administration.

The stereochemistry of the penam (B1241934) nucleus is crucial for its biological activity. The natural stereochemistry of penicillins, derived from 6-APA, is generally retained throughout the synthesis. The introduction of the piperacillin side chain, which itself contains a chiral center, must be performed in a way that preserves the desired stereoisomer.

The acylation of 6-APA-sulfone with an activated derivative of the piperacillin side chain is a common strategy. The side chain, (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid, is typically activated as an acid chloride or by using coupling agents to facilitate the formation of the amide bond at the C-6 position of the penam sulfone core. The stereochemistry of the side chain is established prior to coupling.

Optimizing reaction conditions is paramount for the industrial production of piperacillin sulfone sodium salt. This includes the careful selection of solvents, temperature, and pH to maximize yield and purity while minimizing side reactions, such as the opening of the β-lactam ring.

For the final salt formation, a common method involves reacting the free acid form of piperacillin sulfone with a sodium source, such as sodium bicarbonate. The reaction is carefully controlled to maintain a specific pH range, typically between 6.0 and 7.0, to ensure the stability of the product. The final product is often isolated by freeze-drying to obtain a sterile powder.

Derivatization Approaches for Modulating Inhibitory Profile and Potency

To combat the evolution of β-lactamases, extensive research has been conducted on modifying the piperacillin sulfone scaffold. These derivatization strategies aim to enhance the compound's inhibitory activity against a broader spectrum of β-lactamases.

Structure-activity relationship (SAR) studies have provided valuable insights into how modifications of the penam sulfone structure affect its inhibitory potency. The oxidation of the sulfide to a sulfone is a critical modification that transforms the penicillin scaffold into a potent β-lactamase inhibitor. nih.gov

Further modifications have focused on the C-2 and C-6 positions of the penam nucleus. For instance, the introduction of various substituents at the C-2 position has been shown to significantly influence the inhibitory activity against different classes of β-lactamases. Studies have explored the impact of the linker length and composition of the C-2 side chain on the formation of stable inhibitory intermediates. nih.gov For example, C-2-substituted penicillin sulfones have demonstrated improved activity against Class D β-lactamases compared to tazobactam (B1681243). nih.gov

At the C-6 position, systematic exploration has shown that both the conformational freedom and the hydrogen-bond donating capability of the substituent are essential for optimal inhibitory activity. nih.gov The goal is to strike a balance between inhibitor recognition by the enzyme and the stability of the resulting acyl-enzyme intermediate to prevent rapid turnover. nih.gov

The design of next-generation inhibitors based on the piperacillin sulfone scaffold is guided by a deep understanding of the mechanism of β-lactamase inhibition and the structural features of the enzyme's active site. A key principle is to design inhibitors that can form long-lived, stable intermediates with the enzyme.

One successful strategy involves designing inhibitors that form a trans-enamine intermediate after acylation of the active site serine. nih.gov Another approach is to create inhibitors that can form a cross-link between the active site serine and a nearby lysine (B10760008) residue, as has been observed with some penicillanic acid sulfones against certain β-lactamases. bris.ac.uk

Furthermore, rational drug design can be employed to create inhibitors with improved properties. This can involve computational modeling to predict the binding of new derivatives to the β-lactamase active site. A "scaffold-hopping" approach, where the core structure is modified while retaining key binding interactions, is also a valuable strategy. nih.gov For example, modifying the iron chelator moiety of penicillin-based sulfone-siderophore conjugates has been explored to enhance bacterial uptake. acs.org The overarching goal is to develop inhibitors that are effective against a wide range of β-lactamases, including newly emerging and difficult-to-inhibit variants.

Purification and Characterization of Synthetic Intermediates and Final Products

The purification and comprehensive characterization of synthetic intermediates and the final product, piperacillin sulfone sodium salt, are critical steps to ensure the identity, purity, and quality of the compound. A variety of analytical techniques are employed to achieve this, with chromatography and spectroscopy being the most prominent.

High-performance liquid chromatography (HPLC) is a cornerstone for both the purification and analysis of piperacillin sulfone and its precursors. Reversed-phase HPLC (RP-HPLC) methods are particularly effective. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net The pH of the mobile phase is a crucial parameter that is carefully controlled to achieve optimal separation of the desired compound from impurities and starting materials. google.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate a wide range of compounds with varying polarities. google.commdpi.com Detection is commonly performed using a UV-Vis detector, with wavelengths around 210-225 nm being optimal for quantifying piperacillin and related compounds. researchgate.netwho.int

For the purification of intermediates, column chromatography using silica (B1680970) gel is a standard technique. The choice of eluent system is tailored to the polarity of the specific intermediate being isolated. Following purification, the fractions are typically analyzed by thin-layer chromatography (TLC) to confirm the presence of the desired product before being combined and concentrated.

Once purified, the synthetic intermediates and the final piperacillin sulfone sodium salt are subjected to rigorous characterization to confirm their chemical structures. This involves a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for the verification of the core penicillin structure, the side chain, and the sulfone group.

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds and to obtain information about their fragmentation patterns. This data confirms the elemental composition and helps to piece together the structure of the molecule.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the β-lactam carbonyl, amide carbonyls, and the sulfone group can be identified, confirming the successful synthesis of the target compound.

The physical properties of the final product, such as its appearance and solubility, are also determined. Piperacillin sodium salt is typically a white to off-white powder. thermofisher.com

The following tables summarize the typical analytical methods and characterization data for piperacillin and related compounds.

Table 1: Chromatographic Methods for Piperacillin and Related Compounds

| Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient) mdpi.com | UV at 218 nm mdpi.com | Quantification in plasma mdpi.com |

| RP-HPLC | C18 | Methanol/0.01 M Tetrabutylammonium Hydroxide (50:50, v/v) researchgate.net | UV at 225 nm researchgate.net | Simultaneous determination with sulbactam (B1307) researchgate.net |

| RP-HPLC | C18 | Methanol/Phosphate Buffer (pH 4)/Acetonitrile (1:2:1, v/v/v) researchgate.net | UV at 220 nm researchgate.net | Simultaneous estimation with tazobactam researchgate.net |

Table 2: Characterization Data for Piperacillin Sodium Salt

| Property | Data | Source |

|---|---|---|

| Chemical Formula | C₂₃H₂₆N₅NaO₇S | caymanchem.comnih.govsigmaaldrich.com |

| Molecular Weight | 539.5 g/mol | caymanchem.comnih.gov |

| Appearance | White to off-white powder | thermofisher.com |

| Solubility | Soluble in water, ethanol, and methanol. | chemicalbook.com |

| IUPAC Name | sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Piperacillin sulfone sodium salt |

| Piperacillin |

| Piperacillin sodium salt |

| Sulbactam |

| Tazobactam |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

| Tetrabutylammonium Hydroxide |

| Phosphate |

| Acetate |

| Silica Gel |

| ¹H NMR |

| ¹³C NMR |

| Mass Spectrometry |

Iii. Molecular Mechanism of Beta Lactamase Inhibition by Piperacillin Sulfone Sodium Salt Analogs

Biochemical Interactions with Serine Beta-Lactamases (Classes A, C, D)

Serine β-lactamases, which include classes A, C, and D, utilize a serine residue in their active site for catalysis. mdpi.commdpi.com The inhibition of these enzymes by piperacillin (B28561) sulfone analogs involves a series of biochemical interactions that ultimately lead to the inactivation of the enzyme.

The fundamental mechanism of inhibition by piperacillin sulfone analogs, like other β-lactamase inhibitors, involves the acylation of the active site serine residue. mdpi.comnih.gov The inhibitor, mimicking the structure of a β-lactam antibiotic, enters the active site of the β-lactamase. The catalytic serine residue then attacks the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate. mdpi.comnih.gov This process is analogous to the initial step of β-lactam hydrolysis. However, unlike the transient intermediate formed with a substrate antibiotic, the acyl-enzyme complex formed with an inhibitor is more stable. frontiersin.org

The subsequent deacylation step, which would typically involve a water molecule hydrolyzing the acyl-enzyme complex and regenerating the active enzyme, is significantly slowed or altered in the presence of a sulfone inhibitor. nih.govresearchgate.net This prolonged existence of the acylated state effectively sequesters the enzyme, preventing it from hydrolyzing the partner antibiotic. frontiersin.org

Piperacillin sulfone analogs are classified as "suicide inhibitors" or mechanism-based inactivators. nih.govnih.gov This means they are initially processed by the enzyme in the same manner as a substrate. However, the acyl-enzyme intermediate they form is not readily hydrolyzed. frontiersin.org Instead, it can undergo further chemical rearrangements, leading to a more stable, often irreversible, complex. frontiersin.org This process effectively "kills" the enzyme, hence the term suicide inhibition.

The kinetics of this inhibition are characterized by an initial non-covalent binding of the inhibitor to the enzyme, followed by the covalent acylation step. The stability of the resulting acyl-enzyme complex is a key determinant of the inhibitor's efficacy. For some sulfone inhibitors, the inactivation can be essentially irreversible, with very low rates of deacylation. nih.gov

While β-lactamase inhibitors aim for broad-spectrum activity, they often exhibit varying degrees of specificity and selectivity towards the different classes of serine β-lactamases.

Class A: Many penicillanic acid sulfones, including tazobactam (B1681243), are potent inhibitors of Class A β-lactamases. nih.govmdpi.com However, the emergence of extended-spectrum β-lactamases (ESBLs) within this class presents ongoing challenges. researchgate.net

Class C: Sulfone inhibitors have also demonstrated activity against Class C cephalosporinases, although often to a lesser extent than against Class A enzymes. nih.gov

Class D: Class D β-lactamases, also known as oxacillinases (OXA), are notoriously difficult to inhibit with traditional inhibitors like tazobactam. mdpi.comnih.gov Research has focused on developing novel penicillin sulfones with modified structures to improve their activity against these enzymes. nih.gov Some C-2-substituted penicillin sulfones have shown promise in inhibiting various OXA-type β-lactamases, including those with carbapenemase activity. nih.gov

The table below summarizes the inhibitory activity of tazobactam, a prominent piperacillin sulfone analog, against different β-lactamase classes.

| Beta-Lactamase Class | Inhibitory Activity of Tazobactam | Key Considerations |

| Class A | Generally potent inhibitors. | Effective against many common Class A enzymes, but less so against some ESBLs. nih.govmdpi.com |

| Class C | Moderate inhibitors. | Less effective than against Class A enzymes. nih.gov |

| Class D (OXA) | Poor inhibitors. | A significant challenge for traditional sulfone inhibitors. mdpi.comnih.gov |

Structural Biology Insights into Enzyme-Inhibitor Binding

Understanding the three-dimensional interactions between β-lactamases and their inhibitors is crucial for the rational design of new and more effective drugs. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide detailed structural and dynamic information about these interactions.

X-ray crystallography allows for the visualization of the precise binding mode of inhibitors within the active site of β-lactamases. nih.govuconn.edu By crystallizing the enzyme-inhibitor complex, researchers can obtain a high-resolution snapshot of the covalent adduct formed between the inhibitor and the active site serine. nih.gov

These crystal structures have revealed key details about the inactivation mechanism. For instance, studies on the interaction of penam (B1241934) sulfones with β-lactamases have shown how the inhibitor molecule is oriented within the active site and the specific residues it interacts with. acs.org This information is invaluable for understanding the basis of inhibitor potency and for designing new analogs with improved binding affinity and inhibitory activity. For example, crystallographic studies of CTX-M-15, an ESBL, with penicillanic acid sulfones like tazobactam have revealed the formation of a cross-link between two critical active site residues, Ser70 and Lys73, leading to enzyme inactivation. nih.gov

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic nature of the enzyme-inhibitor interaction in solution. nih.govacs.org NMR can be used to monitor changes in the chemical environment of individual atoms within the protein upon inhibitor binding, providing information on which parts of the enzyme are involved in the interaction. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Active Site Interactions

Computational modeling and molecular dynamics (MD) simulations have provided significant insights into the precise interactions between piperacillin sulfone analogs and the active sites of β-lactamase enzymes. These techniques allow for a detailed, atom-level visualization of the binding process and the subsequent chemical reactions that lead to enzyme inactivation.

A key study utilizing MD simulations investigated the imine intermediates formed when tazobactam and the related inhibitor sulbactam (B1307) bind to the SHV-1 β-lactamase, a common Class A enzyme. nih.govsigmaaldrich.com The simulations revealed distinct differences in the hydrogen bond networks surrounding the active site for each inhibitor. nih.gov In the tazobactam-enzyme complex, the triazolyl ring of tazobactam was observed to form stable hydrogen bonds with amino acid residues Asn170 and Thr167. nih.govsigmaaldrich.com This interaction effectively traps the triazolyl ring within a specific pocket (the Thr_Asn pocket), which in turn restricts the rotational freedom of the C5-C6 bond in the inhibitor. nih.gov This conformational constraint is crucial, as it dictates the specific pathway of intermediate formation, leading exclusively to a stable trans-enamine intermediate that represents the inactivated state of the enzyme. nih.gov These computational findings provide a molecular explanation for the experimentally observed differences in the inhibitory profiles of tazobactam and sulbactam. nih.gov

Further computational analyses, such as ensemble docking, have been employed to screen potential inhibitors against various β-lactamases. nih.gov While not focused on piperacillin sulfone specifically, these studies demonstrate the power of in silico methods to predict binding energies and identify key active site residues—like Glu166 in the Ω loop—that are critical for the deacylation step of β-lactam hydrolysis. nih.gov By understanding these interactions, researchers can better comprehend how inhibitors like piperacillin sulfone analogs disrupt enzyme activity. nih.gov MD simulations also help explain the stability of enzyme-ligand complexes by analyzing parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) over time. nih.gov

Comparative Mechanistic Analysis with Other Beta-Lactamase Inhibitor Classes

The inhibitory mechanism of piperacillin sulfone analogs can be better understood when compared with other classes of β-lactamase inhibitors. Each class possesses a unique chemical scaffold and mode of action, resulting in different spectra of activity against the various classes of β-lactamases.

Clavulanic Acid and Sulbactam: Like tazobactam (a piperacillin sulfone analog), clavulanic acid and sulbactam are traditional β-lactam-based inhibitors. nih.govnih.gov They all function as mechanism-based, irreversible "suicide" inhibitors that form a covalent acyl-enzyme intermediate with the active site serine of Class A, C, and D β-lactamases. nih.govmdpi.com However, there are subtle but important differences. Tazobactam and clavulanic acid are generally more potent inhibitors of many Class A enzymes, such as TEM and SHV types, than sulbactam. nih.gov For the TEM-2 β-lactamase, the number of hydrolytic events before the enzyme is permanently inactivated is significantly higher for sulbactam compared to clavulanic acid or tazobactam, indicating lower efficiency. nih.gov Conversely, the sulfone inhibitors (tazobactam and sulbactam) are often better inhibitors of Class C (AmpC) cephalosporinases than clavulanic acid. nih.govasm.org

Diazabicyclooctanones (DBOs): This newer class of non-β-lactam inhibitors, which includes avibactam (B1665839) and relebactam, has a fundamentally different mechanism. mdpi.comdroracle.ai Unlike the irreversible action of piperacillin sulfone, DBOs are reversible inhibitors. mdpi.com They acylate the active site serine, but the process is reversible, allowing the inhibitor to be released intact, ready to inhibit another enzyme molecule. mdpi.com This reversible mechanism, combined with their unique structure, gives them a broader spectrum of activity. Avibactam, for instance, is a potent inhibitor of Class A (including KPC carbapenemases), Class C (AmpC), and some Class D (like OXA-48) enzymes, many of which are not effectively inhibited by tazobactam. mdpi.comwikipedia.org

Boronic Acid Derivatives: Vaborbactam is a prominent example of this class, featuring a cyclic boronic acid pharmacophore. mdpi.com Boronic acids act as transition-state analog inhibitors. nih.gov The boron atom forms a reversible, covalent bond with the catalytic serine residue in the active site of serine β-lactamases. nih.govmdpi.com This mimics the tetrahedral transition state of β-lactam hydrolysis, leading to potent inhibition. Vaborbactam is particularly effective against Class A enzymes, including KPC carbapenemases, but it is not active against Class D or Class B (metallo-β-lactamases) enzymes. mdpi.com

Table 1: Comparative Mechanistic Analysis of β-Lactamase Inhibitor Classes

| Feature | Piperacillin Sulfone Analogs (e.g., Tazobactam) | Clavulanic Acid | Sulbactam | Diazabicyclooctanones (e.g., Avibactam) | Boronic Acid Derivatives (e.g., Vaborbactam) |

|---|---|---|---|---|---|

| Core Structure | Penicillanic Acid Sulfone | Oxapenam | Penicillanic Acid Sulfone | Diazabicyclooctanone (Non-β-Lactam) | Cyclic Boronic Acid (Non-β-Lactam) |

| Mechanism | Irreversible, Mechanism-Based ("Suicide") patsnap.commdpi.com | Irreversible, Mechanism-Based ("Suicide") nih.gov | Irreversible, Mechanism-Based ("Suicide") nih.gov | Reversible, Acylation/Deacylation mdpi.com | Reversible, Transition-State Analog nih.gov |

| Inhibition Target | Serine β-Lactamases mdpi.com | Serine β-Lactamases nih.gov | Serine β-Lactamases nih.gov | Serine β-Lactamases mdpi.com | Serine β-Lactamases mdpi.com |

| Key Activity Spectrum | Class A (ESBLs), some Class C wikipedia.orgnih.gov | Class A (ESBLs) nih.gov | Class A, some Class C nih.gov | Class A (ESBLs, KPCs), Class C, some Class D mdpi.comdroracle.ai | Class A (ESBLs, KPCs), some Class C mdpi.comacs.org |

| Notable Inactivity | KPCs, Class B (MBLs), many Class D mdpi.comnih.govnih.gov | KPCs, Class B, C, D asm.orgwikipedia.org | KPCs, Class B, D nih.gov | Class B (MBLs) droracle.ainih.gov | Class B (MBLs), Class D mdpi.com |

Investigating Potential for Inhibition of Metallo-Beta-Lactamases (Class B)

The potential for piperacillin sulfone sodium salt analogs to inhibit Class B metallo-β-lactamases (MBLs) has been investigated, with research consistently demonstrating a lack of clinically relevant activity. nih.govnih.gov MBLs represent a significant challenge in antibiotic resistance because their catalytic mechanism is fundamentally different from that of the serine-based β-lactamases (Classes A, C, and D). mdpi.com Instead of a serine residue, MBLs utilize one or two zinc ions in their active site to coordinate a water molecule, which then acts as a nucleophile to hydrolyze the β-lactam ring. mdpi.comdiva-portal.org

Inhibitors like tazobactam, which are designed to target and covalently bind to a serine residue, are ineffective against this zinc-dependent mechanism. nih.govnih.gov Kinetic studies have quantified this poor interaction. One pivotal study examined the interaction of tazobactam with the CcrA metallo-β-lactamase from Bacteroides fragilis. researchgate.netnih.govcolab.ws The results showed that tazobactam was a much less favorable inhibitor for the MBL compared to serine β-lactamases, with a 50% inhibitory concentration (IC₅₀) that was at least three orders of magnitude higher. researchgate.netcolab.wsconsensus.app Furthermore, the study determined the number of hydrolytic turnovers of tazobactam that occurred before the enzyme was eventually inactivated. For the CcrA MBL, this number was approximately 4,000, compared to just 125 for the TEM-2 (Class A) enzyme and 50 for the P99 (Class C) enzyme. researchgate.netcolab.wsconsensus.app This indicates that the MBL can hydrolyze thousands of tazobactam molecules before it is inactivated, rendering the inhibitor ineffective in a clinical setting.

This lack of activity is a shared characteristic among all currently used β-lactam-based inhibitors, including clavulanic acid and sulbactam, as well as the newer non-β-lactam DBO inhibitor, avibactam. wikipedia.orgnih.gov The development of effective MBL inhibitors remains a critical and ongoing challenge in the field of antimicrobial research. nih.gov

Iv. in Vitro Microbiological Activity and Resistance Studies

In Vitro Susceptibility Testing Methodologies for Beta-Lactam/Beta-Lactamase Inhibitor Combinations

The in vitro activity of beta-lactam/beta-lactamase inhibitor combinations, such as those involving piperacillin (B28561), is evaluated using several standardized laboratory techniques. These methods are crucial for determining the susceptibility of bacterial isolates and guiding therapeutic choices. The primary methodologies include the determination of Minimum Inhibitory Concentrations (MICs) and synergy testing.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. For combination agents like piperacillin/tazobactam (B1681243), the concentration of the beta-lactamase inhibitor is often kept constant while the concentration of the beta-lactam is varied.

Standardized methods for MIC determination include:

Broth Microdilution: This is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI). researchgate.net It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. himedialabs.com Each well is then inoculated with a standardized suspension of the test organism. asm.org The MIC is read as the lowest concentration of the antimicrobial that shows no visible turbidity after incubation. himedialabs.comasm.org For piperacillin/tazobactam, a fixed concentration of tazobactam (e.g., 4 µg/mL) is typically used. fda.govnih.gov

Agar (B569324) Dilution: In this method, the antimicrobial agent is incorporated into agar plates at various concentrations. The surface of each plate is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that inhibits the growth of the bacteria on the agar surface.

Gradient Diffusion (Etest): This method utilizes a plastic strip impregnated with a predefined gradient of the antimicrobial agent. The strip is placed on an inoculated agar plate, and as the drug diffuses into the agar, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the calibrated scale on the strip. researchgate.net The Etest for piperacillin-tazobactam (B1260346) can be a useful tool for MIC determination. researchgate.net

Automated Systems: Commercial systems such as Vitek 2 and MicroScan provide automated MIC results. nih.gov These systems often use miniaturized versions of the broth microdilution method and can provide rapid and high-throughput susceptibility testing. nih.gov However, discrepancies can sometimes be observed between different automated systems and reference methods. nih.gov

The interpretation of MIC values as susceptible, intermediate, or resistant is based on clinical breakpoints established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). himedialabs.comnih.gov These breakpoints are periodically reviewed and updated based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes. nih.govoup.com

Synergy Testing (e.g., Checkerboard, Time-Kill Assays)

Synergy testing is performed to evaluate whether the combined effect of two antimicrobial agents is greater than the sum of their individual effects. For beta-lactam/beta-lactamase inhibitor combinations, these tests demonstrate the ability of the inhibitor to restore the activity of the beta-lactam antibiotic against resistant bacteria.

Checkerboard Assay: This is a common method for assessing synergy in vitro. asm.orgnih.gov It involves a two-dimensional array of antimicrobial concentrations in a microtiter plate. asm.org Serial dilutions of the beta-lactam (e.g., piperacillin) are made along one axis, and serial dilutions of the beta-lactamase inhibitor are made along the other axis. Each well is inoculated with the test organism, and the plate is incubated. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index. asm.org An FIC index of ≤0.5 is generally interpreted as synergy. asm.org

Time-Kill Assays: This dynamic method provides information on the rate of bacterial killing over time. mdpi.com Bacterial cultures are exposed to the antimicrobial agents alone and in combination at specific concentrations (often multiples of the MIC). mdpi.com Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). Synergy is typically defined as a ≥2-log10 decrease in bacterial count with the combination compared to the most active single agent at 24 hours. mdpi.comresearchgate.net Time-kill assays are considered a gold standard for confirming synergy but are more labor-intensive than checkerboard assays. mdpi.com

Spectrum of In Vitro Activity Against Diverse Bacterial Pathogens

The combination of piperacillin with a beta-lactamase inhibitor demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant bacteria.

Gram-Positive and Gram-Negative Organisms

The addition of a beta-lactamase inhibitor significantly enhances the activity of piperacillin against many beta-lactamase-producing strains.

Gram-Positive Bacteria: Piperacillin alone exhibits good activity against many streptococci and enterococci. The addition of a beta-lactamase inhibitor can enhance its activity against beta-lactamase-producing strains of Staphylococcus aureus (methicillin-susceptible strains only). Against anaerobic Gram-positive isolates like Clostridium perfringens and Peptostreptococcus species, piperacillin is already potent, but the addition of an inhibitor can further increase this activity. asm.org

Gram-Negative Bacteria: The primary advantage of combining piperacillin with a beta-lactamase inhibitor is the expanded coverage against a wide array of Gram-negative pathogens. nih.govasm.org This includes many species of the Enterobacterales order, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, that produce beta-lactamases. nih.gov It also shows activity against Pseudomonas aeruginosa. nih.gov However, its effectiveness can be limited against strains producing certain types of beta-lactamases, such as AmpC enzymes, which are not well inhibited by all inhibitors. nih.govnih.gov

Aerobic and Anaerobic Bacteria

The in vitro spectrum of piperacillin in combination with a beta-lactamase inhibitor extends to both aerobic and anaerobic bacteria.

Aerobic Bacteria: As discussed above, the combination is active against a broad range of aerobic Gram-negative and Gram-positive bacteria. This makes it a valuable agent for treating mixed infections.

Anaerobic Bacteria: Piperacillin/tazobactam demonstrates excellent in vitro activity against many clinically important anaerobic bacteria. asm.org This includes Gram-negative anaerobes such as Bacteroides fragilis and Bacteroides thetaiotaomicron, which are often resistant to piperacillin alone due to beta-lactamase production. asm.org The combination is also highly active against Gram-positive anaerobes like Clostridium perfringens. asm.org Studies have shown that piperacillin/tazobactam is 100% effective against both Gram-positive and Gram-negative anaerobic bacteria in some settings. researchgate.net

Activity Against Specific Resistant Strains (e.g., ESBL-Producers, Carbapenemase-Producers)

A critical aspect of the in vitro activity of piperacillin/beta-lactamase inhibitor combinations is their effectiveness against multi-drug resistant organisms, particularly those producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases.

ESBL-Producing Organisms: Piperacillin/tazobactam can be effective against many ESBL-producing Enterobacterales. nih.govidsociety.org ESBLs, such as certain TEM, SHV, and CTX-M variants, are capable of hydrolyzing third-generation cephalosporins. idsociety.org Tazobactam can inhibit many of these enzymes, restoring the activity of piperacillin. nih.gov However, the in vitro activity can be variable, and some studies have raised concerns about the accuracy and reproducibility of susceptibility testing for piperacillin-tazobactam against ESBL-producing isolates. idsociety.org The presence of other resistance mechanisms, such as OXA-1 beta-lactamases, can also lead to resistance to piperacillin-tazobactam. idsociety.org

Carbapenemase-Producing Organisms: Traditional beta-lactamase inhibitors like tazobactam are generally not effective against carbapenemases. edurev.in These enzymes, which can be of different molecular classes (A, B, and D), confer resistance to carbapenems and most other beta-lactam antibiotics. edurev.in Therefore, piperacillin/tazobactam is typically not active against carbapenemase-producing Enterobacterales (CRE) and other carbapenem-resistant Gram-negative bacteria. nih.gov Newer beta-lactamase inhibitors have been developed with activity against certain carbapenemases. nih.gov

Mechanisms of Bacterial Resistance to Piperacillin Sulfone Sodium Salt Combinations In Vitro

Bacterial resistance to β-lactam antibiotics, including combinations involving penicillin sulfones, is a multifaceted phenomenon. In vitro studies have elucidated several key mechanisms that bacteria employ to counteract the inhibitory effects of these antimicrobial agents. These mechanisms primarily involve alterations of the drug's target, active removal of the drug from the cell, and enzymatic degradation of the antibiotic.

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. rcsb.org β-lactam antibiotics, including piperacillin, exert their bactericidal effect by binding to and inactivating these proteins. wikipedia.orgdrugbank.com A primary mechanism of resistance involves structural modifications in PBPs, which reduce their affinity for β-lactam molecules. nih.gov

While studies focusing specifically on PBP alterations in response to piperacillin sulfone are limited, research on piperacillin and other penicillins provides a foundational understanding. For instance, in Streptococcus pneumoniae, high-level penicillin resistance is associated with alterations in PBPs 1a, 2b, and 2x. drugbank.com Similarly, in Veillonella spp., high-level piperacillin resistance in the absence of β-lactamase production has been linked to alterations in a PBP with a molecular weight of approximately 66 kDa, which exhibits reduced binding of piperacillin in resistant strains. nih.gov It is plausible that similar PBP modifications could confer resistance to combinations involving piperacillin sulfone. Recent crystallographic studies have shown that a hydrolysis product of piperacillin can bind to PBP3 from Pseudomonas aeruginosa, indicating the complexity of interactions at the PBP level. nih.gov

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov The overexpression of these pumps can lead to decreased intracellular concentrations of an antibiotic, thereby contributing to resistance. The AcrAB-TolC efflux pump is a well-characterized system in Escherichia coli and other Gram-negative bacteria that can confer resistance to multiple drugs. nih.gov

Studies have demonstrated that the AcrAB efflux pump can contribute to decreased susceptibility to piperacillin-tazobactam in tigecycline-non-susceptible Klebsiella pneumoniae. nih.gov While direct evidence for piperacillin sulfone as a substrate for bacterial efflux pumps is not extensively documented, the structural similarities to other β-lactams suggest that this is a potential mechanism of resistance. The contribution of efflux pumps to resistance is often synergistic with other mechanisms, such as enzymatic degradation.

The production of β-lactamase enzymes is a predominant mechanism of resistance to β-lactam antibiotics. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Piperacillin sulfone, like other β-lactamase inhibitors such as tazobactam and sulbactam (B1307), is designed to inactivate these enzymes, thereby protecting the partner β-lactam antibiotic (e.g., piperacillin) from degradation. nih.govresearchgate.net

However, bacteria can overcome this strategy through several mechanisms:

Hyperproduction of β-lactamases: The over-expression of certain β-lactamases, such as TEM-1, can saturate the inhibitor, allowing the excess enzyme to hydrolyze the partner antibiotic. medrxiv.orgnih.gov This can occur through gene amplification or mutations in promoter regions that increase gene expression. nih.gov

Production of inhibitor-resistant β-lactamases: Some β-lactamases, particularly those of the OXA-type (class D), are inherently less susceptible to inhibition by clinically available inhibitors like tazobactam. nih.gov

Research on novel penicillin sulfones has shown promising activity against these challenging enzymes. For example, certain C-2-substituted penicillin sulfones have demonstrated significant inhibitory activity against OXA-type β-lactamases. nih.gov One such compound, JDB/LN-1-255, in combination with piperacillin, was found to be more effective than the piperacillin-tazobactam combination in lowering the minimum inhibitory concentration (MIC) for an E. coli strain producing the OXA-1 β-lactamase. nih.gov The kinetic parameters for the inhibition of OXA-1 by various penicillin sulfones highlight their potential to overcome this resistance mechanism.

| Inhibitor | Ki (μM) |

|---|---|

| JDB/LN-1-255 (C-2 substituted penicillin sulfone) | 0.70 ± 0.14 |

| JDB/LN-III-26 (C-2 substituted penicillin sulfone) | 1.60 ± 0.30 |

| JDB/ASR-II-292 (C-2 substituted penicillin sulfone) | 1.10 ± 0.20 |

| Tazobactam | 4.0 ± 0.8 |

| Clavulanic acid | 14 ± 3 |

Data sourced from a study on Penicillin Sulfone Inhibitors of Class D β-Lactamases. nih.gov

Phenotypic and Genotypic Characterization of Resistance

The characterization of antibiotic resistance involves both phenotypic and genotypic methods. Phenotypic methods assess the observable characteristics of an organism, such as its susceptibility to an antibiotic, while genotypic methods identify the genetic determinants of that resistance.

Phenotypically, resistance to a piperacillin-inhibitor combination is determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution or agar dilution. nih.govnih.gov An increase in the MIC value for a bacterial isolate indicates a decrease in its susceptibility. For example, the emergence of resistance to piperacillin/tazobactam in E. coli that remains susceptible to third-generation cephalosporins is a recognized phenotype. medrxiv.org

Genotypically, the presence of specific resistance genes can be detected using molecular techniques such as Polymerase Chain Reaction (PCR) and whole-genome sequencing. nih.gov For resistance to piperacillin-inhibitor combinations, genotypic characterization often focuses on identifying:

β-lactamase genes: Such as blaTEM, blaSHV, and blaOXA, which encode for β-lactamase enzymes. nih.gov The copy number and promoter regions of these genes are also analyzed to detect hyperproduction. medrxiv.orgnih.gov

Genes encoding PBP modifications: Mutations in the genes for PBPs can be identified through sequencing.

Genes associated with efflux pumps: The presence and expression levels of genes such as acrA and acrB can indicate the role of efflux in resistance. nih.govnih.gov

For instance, in Pseudomonas aeruginosa, the presence of the PSE gene (encoding a carbenicillin-hydrolyzing β-lactamase) has been correlated with piperacillin resistance. nih.gov Similarly, the amplification of the blaTEM-1B gene, often mediated by insertion sequences like IS26, has been identified as a mechanism for high-level resistance to piperacillin/tazobactam in E. coli. nih.gov

V. Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating piperacillin (B28561) sulfone sodium salt from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity assessment of piperacillin and its related compounds, including the sulfone derivative. ijpsm.comwho.int Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. ijpsm.comwho.int

Methodologies often utilize C8 or C18 stationary phases. who.intresearchgate.net The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsm.comwho.int For instance, a mixture of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v) has been successfully used with a C18 column. ijpsm.com Another method employs a C8 column with a mobile phase of methanol and water (55:45% v/v). who.int Gradient elution may also be used to achieve optimal separation. researchgate.net

Detection is commonly performed using a UV detector, with wavelengths set between 215 nm and 226 nm being effective. ijpsm.comwho.intresearchgate.net The retention time for piperacillin under specific conditions can vary, for example, around 2.5 minutes or as long as 33 minutes depending on the method. ijpsm.comnihs.go.jp The limit of detection (LOD) and limit of quantification (LOQ) for piperacillin have been reported to be as low as 0.06 ppm and 0.03 ppm, respectively, in some methods. researchgate.net The linearity of these methods is typically established over a relevant concentration range, with correlation coefficients (r²) greater than 0.99 being indicative of a strong linear relationship. ijpsm.comnih.govmdpi.com

Table 1: Exemplary HPLC Methods for Piperacillin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | C18 | C8 | C18 |

| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.5) and Acetonitrile (60:40 v/v) ijpsm.com | Methanol and Water (55:45% v/v) who.int | Acetonitrile:Water with 0.1% trifluoroacetic acid (gradient) researchgate.netnih.gov |

| Flow Rate | 1 mL/min ijpsm.com | Not Specified | 0.8 mL/min researchgate.netnih.gov |

| Detection | UV at 226 nm ijpsm.com | UV-DAD at 215 nm who.int | UV at 218 nm researchgate.netnih.gov |

| Retention Time (Piperacillin) | ~2.5 min ijpsm.com | Not Specified | 19.6 min researchgate.netmdpi.com |

| Linearity Range (Piperacillin) | 5-15 µg/mL ijpsm.com | 10-96 µg/mL who.int | 0.5–400 µg/mL nih.govmdpi.com |

| Correlation Coefficient (r²) | >0.996 ijpsm.com | >0.999 who.int | >0.99 nih.govmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the analysis of piperacillin and its derivatives. nih.govusp.br This technique is particularly valuable for quantifying these compounds in complex biological matrices. nih.govnih.gov

In LC-MS/MS methods, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. nih.gov Multiple reaction monitoring (MRM) is often employed for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition. nih.gov For piperacillin, a common transition monitored is m/z 518.2 → 143.2 in positive ionization mode. nih.govrrpharmacology.ru The use of a deuterated internal standard, such as piperacillin-d5, improves the accuracy and precision of the quantification. nih.gov

LC-MS/MS methods have been developed with rapid run times, for instance, a 6-minute run time has been reported. researchgate.net These methods are validated according to regulatory guidelines to ensure their reliability for applications like therapeutic drug monitoring. nih.gov

Table 2: LC-MS/MS Parameters for Piperacillin Quantification

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Monitored Transition (MRM) | m/z 518.2 → 143.2 nih.govrrpharmacology.ru |

| Internal Standard Transition | m/z 523.2 → 148.2 (Piperacillin-d5) nih.gov |

| Linear Range | 0.25-352 mg/L nih.gov |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for the definitive identification and structural confirmation of piperacillin sulfone sodium salt.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For piperacillin, the precursor ion is observed at m/z 518.2. rrpharmacology.ru The formation of piperacillin sulfone would result in an increase in the molecular weight by 32 amu (due to the addition of two oxygen atoms). Therefore, the protonated molecule of piperacillin sulfone would be expected at an m/z of approximately 550.2.

Mass spectrometric studies have identified various haptens of piperacillin, including a hydrolyzed form with a mass of 535 amu. nih.gov The fragmentation pattern in MS/MS analysis provides further structural information. For piperacillin, characteristic fragment ions are observed at m/z 143.1 and m/z 115.0. rrpharmacology.ru Analysis of the MS/MS spectrum of piperacillin sulfone would reveal a different fragmentation pattern, which would be instrumental in confirming the position of the sulfone group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of piperacillin sodium salt shows characteristic absorption bands for its various functional groups. nihs.go.jp The most significant change in the IR spectrum upon oxidation to the sulfone would be the appearance of strong absorption bands characteristic of the S=O stretching vibrations of the sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). mdpi.com FT-IR/ATR spectroscopy has been shown to be a rapid and reliable technique for the analysis of piperacillin formulations. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of piperacillin in water shows absorption maxima that can be utilized for quantification. researchgate.net While UV-Vis spectroscopy is less specific for structural elucidation compared to NMR or MS, changes in the chromophoric system upon oxidation to the sulfone could potentially lead to shifts in the absorption maxima. Derivative spectrophotometry has been used to resolve the spectra of piperacillin and other compounds in mixtures. researchgate.net

Stability and Degradation Pathway Analysis in Various Research Matrices

The stability of piperacillin sulfone sodium salt, a significant impurity and degradation product of the antibiotic piperacillin, is a critical area of research. Understanding its behavior in different environments is essential for ensuring the quality and efficacy of piperacillin-containing pharmaceutical products.

Identification of Degradation Products and Impurities

Piperacillin sulfone sodium salt itself is considered an impurity of piperacillin. coompo.com It is formed through the oxidation of the thioether in the piperacillin structure. Further degradation of piperacillin and its related compounds can occur under various stress conditions, such as acidic or basic hydrolysis. who.int While specific degradation products of piperacillin sulfone are not extensively detailed in the provided results, the degradation of the parent compound, piperacillin, offers insight into potential pathways.

A key aspect of quality control for piperacillin is the identification and characterization of its impurities and degradation products. synzeal.com High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. who.intnih.govnih.govresearchgate.net Stability-indicating HPLC methods are capable of separating the intact drug from its degradation products, allowing for accurate quantification and monitoring of stability over time. who.intnih.gov

The following table summarizes known information about piperacillin and its related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Piperacillin | 61477-96-1 | C23H27N5O7S | 517.55 | Parent Drug |

| Piperacillin Sodium Salt | 59703-84-3 | C23H26N5NaO7S | 539.53 | Salt form of Parent Drug nih.gov |

| Piperacillin Sulfone Sodium Salt | Not Available | C23H26N5NaO8S | 571.54 | Impurity/Degradation Product coompo.com |

Note: The CAS number for Piperacillin Sulfone Sodium Salt is not consistently available across public sources.

Elucidation of Degradative Pathways

The degradation of piperacillin, which leads to the formation of piperacillin sulfone among other products, is influenced by factors such as pH, temperature, and the presence of other substances. who.intnih.gov Studies have shown that piperacillin's stability is affected by the presence of the β-lactamase inhibitor tazobactam (B1681243). nih.gov While tazobactam enhances the antibacterial spectrum of piperacillin, it appears to have a slightly negative impact on piperacillin's stability. nih.gov

Hydrolysis is a major degradation pathway for β-lactam antibiotics like piperacillin. This involves the opening of the β-lactam ring, which inactivates the antibiotic. who.int The degradation products formed under acid/base hydrolysis conditions have been found to be identical to those observed in stability studies of piperacillin and tazobactam injectable formulations. who.int

Research on the stability of piperacillin sodium in various intravenous solutions has provided data on its degradation under different storage conditions. For example, solutions of piperacillin sodium with tazobactam sodium were found to be stable for 2 days at 25°C and for 28 days at 5°C. nih.gov Another study examining the compatibility of piperacillin and tazobactam with ranitidine (B14927) during simulated Y-site administration found that the concentrations of all drugs remained above 90% of their initial values for up to four hours at 23°C. nih.govresearchgate.net These findings highlight the importance of controlled storage conditions and careful consideration of co-administered drugs to minimize degradation.

Vi. Future Directions and Emerging Research Frontiers

Addressing the Evolving Landscape of Beta-Lactamase Resistance

The primary mechanism of resistance to β-lactam antibiotics, such as piperacillin (B28561), is the bacterial production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. mdpi.com The combination of piperacillin with a β-lactamase inhibitor like tazobactam (B1681243) (a penicillanic acid sulfone) was a major advancement, extending piperacillin's spectrum of activity against many β-lactamase-producing organisms. nih.govnih.govresearchgate.net

However, the landscape of resistance is not static. Bacteria have evolved, leading to the emergence of extended-spectrum β-lactamases (ESBLs) and the hyperproduction of existing enzymes, which can overwhelm even combination therapies. biorxiv.orgyoutube.comfrontiersin.org For instance, hyperproduction of the TEM-1 β-lactamase has been shown to confer high-level resistance to the piperacillin/tazobactam combination in E. coli. frontiersin.org Furthermore, some enzyme classes, such as AmpC β-lactamases, are poorly inhibited by traditional inhibitors like tazobactam. nih.govresearchgate.net

While piperacillin sulfone itself is not currently used as an inhibitor, its chemical structure invites investigation. Its potential, albeit likely weak, inhibitory activity against a range of classic and evolving β-lactamases is a critical area for future research. Understanding its interaction, or lack thereof, with enzymes like CTX-M, SHV, and OXA variants could provide valuable insights into the structure-activity relationships of the penam (B1241934) sulfone class of inhibitors. youtube.com

Rational Design of Next-Generation Piperacillin Sulfone Analogs

The core structure of piperacillin sulfone serves as a potential scaffold for the rational design of new, more potent β-lactamase inhibitors. The principles for such an endeavor are well-established through extensive research on other piperacillin and tazobactam analogs. nih.govnih.gov

Structure-activity relationship (SAR) studies on piperacillin analogs have demonstrated that modifications to the side chain can significantly impact stability against β-lactamases and binding affinity to penicillin-binding proteins (PBPs). nih.gov Similarly, synthetic work on tazobactam has produced derivatives with varied inhibitory profiles. For example, a series of 2β-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfones showed good inhibitory activity against Class A and C enzymes. nih.gov

Applying these principles to the piperacillin sulfone scaffold could involve:

Computational Modeling: In silico docking studies to predict the binding affinity of hypothetical piperacillin sulfone analogs to the active sites of various β-lactamases (e.g., KPC, NDM-1, AmpC).

Synthetic Chemistry: Modifying the piperacillin side chain (the 2,3-dioxopiperazine moiety) to enhance interactions with the target enzyme or to improve cell permeability.

Structure-Based Design: Using the known crystal structures of β-lactamases in complex with inhibitors to guide the design of analogs that form more stable, covalent bonds with the active site serine residue.

The goal would be to create novel sulfone derivatives that possess a broader inhibition spectrum, including activity against Class C (AmpC) and Class D (OXA) enzymes, which are significant clinical threats.

Exploring Novel Combination Strategies for Enhanced Antimicrobial Activity

The clinical success of β-lactam/β-lactamase inhibitor combinations underscores the power of synergistic therapeutic strategies. mdpi.com Future research could explore the use of piperacillin sulfone or its next-generation analogs in novel combinations to enhance antimicrobial effects.

One emerging area is the development of advanced drug delivery systems. For instance, a recent study developed polymeric micelles to co-encapsulate piperacillin/tazobactam. nih.gov This nano-formulation demonstrated enhanced activity against Pseudomonas aeruginosa, including improved biofilm eradication and a lower minimum inhibitory concentration (MIC) compared to the free drugs. nih.gov Similar strategies could be applied to a future inhibitor derived from piperacillin sulfone, potentially improving its pharmacokinetic profile and targeted delivery.

Beyond combining with other β-lactam antibiotics, there is potential in exploring combinations with non-antibiotic adjuvants. These could include:

Efflux Pump Inhibitors: To overcome resistance mechanisms that actively remove antibiotics from the bacterial cell.

Outer Membrane Permeabilizers: To increase the intracellular concentration of the drug, particularly in Gram-negative bacteria.

Quorum Sensing Inhibitors: To disrupt bacterial communication and virulence factor production.

Combining a next-generation piperacillin sulfone analog with an aminoglycoside or a fluoroquinolone, a classic strategy used with piperacillin, could also be assessed for synergistic activity against multidrug-resistant pathogens. nih.gov

Applications in Pre-Clinical Drug Discovery and Development Paradigms

In its current state, piperacillin sulfone sodium salt serves a crucial role in pharmaceutical science as a reference standard. coompo.com It is used as a specific impurity standard in the quality control and stability testing of piperacillin sodium and piperacillin/tazobactam formulations. coompo.comnih.govresearchgate.net Its availability as a characterized chemical entity is vital for analytical method development, such as high-performance liquid chromatography (HPLC), to ensure the purity and safety of the final drug product. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the key information for piperacillin sulfone sodium salt when used as a reference compound.

| Property | Value/Description | Source(s) |

| Chemical Name | Piperacillin Sulfone Sodium Salt | coompo.com |

| Synonym | Piperacillin Impurity F Sodium Salt | coompo.com |

| Molecular Formula | C23H26N5NaO8S | coompo.com |

| Molecular Weight | 571.54 g/mol | coompo.com |

| Primary Application | Impurity reference standard for Piperacillin | coompo.com |

| Physical Form | Powder | coompo.com |

| Storage | 2-8°C, protected from air and light | coompo.com |

Beyond its role as an impurity standard, it can be used as a tool compound in preclinical research. For example, it can serve as a negative control in β-lactamase inhibition assays to differentiate the activity of novel inhibitors from that of a structurally related but (presumed) inactive sulfone.

Unexplored Academic Research Potentials of Piperacillin Sulfone Sodium Salt and Related Compounds

Significant research potential for piperacillin sulfone sodium salt lies in areas that remain largely unexplored. The compound's status as a degradation product of a widely used antibiotic makes its biological and chemical properties a subject of academic interest.

Key unexplored research questions include:

Intrinsic Biological Activity: Does piperacillin sulfone possess any subtle, previously undetected biological activity? This could include weak inhibition of specific bacterial enzymes, modulation of the host immune response, or off-target effects that could inform the toxicology of degraded piperacillin solutions.

Role in Resistance Selection: As a stable degradation product present in piperacillin formulations, could piperacillin sulfone play any role in the complex in-vivo environment of an infection? Could its presence, even at low concentrations, influence the selective pressure for certain types of resistance mutations?

Chemical Probe Development: Could the piperacillin sulfone scaffold be modified not into a therapeutic, but into a chemical probe? By attaching fluorescent tags or biotin (B1667282) labels, these probes could be used to study the localization, expression levels, and kinetics of β-lactamase enzymes within living bacteria, providing valuable tools for basic microbiology research.

Comparative Crystallography: Obtaining high-resolution crystal structures of piperacillin sulfone in complex with various β-lactamases could provide a direct comparison with tazobactam-enzyme structures. This would offer fundamental insights into why one sulfone is a potent inhibitor while the other is not, guiding future drug design.

Degradation Pathway Analysis: While known as a product of piperacillin degradation, a full kinetic and mechanistic study of its formation under various clinically relevant conditions (e.g., in different infusion fluids, pH levels) could help optimize drug stability and administration. nih.govresearchgate.net

Pursuing these academic research avenues would not only illuminate the specific properties of piperacillin sulfone but also contribute valuable knowledge to the broader fields of medicinal chemistry and antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing piperacillin sulfone sodium salt, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can involve sulfonylation reactions using sodium sulfite salts as sulfur donors under visible-light catalysis. Key steps include:

- Forming electron donor-acceptor (EDA) complexes between aryl selenonium salts and sodium sulfite .

- Adjusting reaction pH (neutral to slightly basic) to stabilize the sodium salt form, as acidic conditions may degrade the sulfone group .

- Monitoring reaction progress via HPLC to ensure complete conversion of intermediates. Use polar solvents (e.g., water or methanol) to enhance solubility of sodium salts .

Q. How should researchers evaluate the stability of piperacillin sulfone sodium salt in aqueous solutions under varying experimental conditions?

- Methodological Answer :

- Prepare test solutions in deionized water and adjust pH (e.g., 4.0–8.0) using phosphate buffers. Monitor degradation via UV-Vis spectroscopy at 240–260 nm (absorbance peak for sulfone groups) .

- Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) and compare degradation kinetics to room-temperature controls. Use LC-MS to identify breakdown products like piperazine derivatives .

- Store solutions in light-resistant containers at 2–8°C to minimize photolytic and thermal degradation .

Q. What analytical techniques are most effective for quantifying piperacillin sulfone sodium salt in biological matrices?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile and 0.1% formic acid. Detect at 210 nm for sulfone moieties. Validate with spike-recovery tests in plasma/serum (target recovery: 85–115%) .

- Mass Spectrometry : Employ ESI+ mode for sodium adduct detection ([M+Na]⁺ at m/z 562.3). Use deuterated internal standards (e.g., piperacillin-d5) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate the synergistic effects of piperacillin sulfone sodium salt with β-lactamase inhibitors?

- Methodological Answer :

- Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs) against β-lactamase-producing bacteria (e.g., E. coli). Combine with tazobactam sodium at sub-inhibitory concentrations (0.5–2 μg/mL) .

- Perform time-kill studies to assess bactericidal synergy. Measure bacterial load reduction (CFU/mL) over 24 hours in Mueller-Hinton broth with fixed drug ratios (e.g., 1:1 or 1:4) .

- Analyze resistance mechanisms via PCR for β-lactamase gene expression (e.g., blaTEM, blaSHV) pre- and post-treatment .

Q. What experimental strategies address discrepancies in reported antibacterial efficacy of piperacillin sulfone sodium salt against multidrug-resistant Pseudomonas aeruginosa?

- Methodological Answer :

- Reconcile data by standardizing inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth media (cation-adjusted Mueller-Hinton broth per CLSI guidelines) .

- Control for efflux pump activity using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN). Compare MIC values with/without PAβN to assess pump-mediated resistance .

- Validate findings across multiple strains (e.g., ATCC 27853 vs. clinical isolates) to account for genetic variability .

Q. How can researchers optimize the pharmacokinetic/pharmacodynamic (PK/PD) profile of piperacillin sulfone sodium salt in in vivo models?

- Methodological Answer :

- Conduct murine thigh infection models with neutropenic mice. Administer doses ranging from 50–200 mg/kg every 8 hours via subcutaneous injection .

- Measure plasma concentrations using microsampling and LC-MS/MS. Calculate AUC/MIC ratios to correlate exposure with bacterial eradication .

- Adjust dosing intervals based on time above MIC (>50% of the dosing interval for optimal efficacy) .

Data Analysis and Contradiction Resolution

Q. How should conflicting data on the stability of piperacillin sulfone sodium salt in buffered vs. non-buffered solutions be interpreted?

- Methodological Answer :

- Replicate studies under identical conditions (pH, temperature, ionic strength). Use statistical tools (e.g., ANOVA) to identify significant variability sources .

- Characterize degradation products via NMR to determine if buffer components (e.g., phosphate) catalyze hydrolysis of the β-lactam ring .

- Publish raw chromatographic data and stability curves to enable cross-lab validation .

Q. What methodologies resolve discrepancies in reported MIC values for piperacillin sulfone sodium salt across different research groups?

- Methodological Answer :

- Harmonize testing protocols using CLSI or EUCAST guidelines for broth microdilution. Include quality control strains (e.g., P. aeruginosa ATCC 27853) in all assays .

- Perform inter-laboratory studies with blinded samples to assess reproducibility. Use Cohen’s kappa coefficient to evaluate agreement in MIC categorization (susceptible/resistant) .

- Meta-analyze published data to identify trends linked to regional resistance patterns or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products